molecular formula C18H13N3O3 B14476782 7-(4-Methoxy-2H-1,2,3-triazol-2-yl)-3-phenyl-2H-1-benzopyran-2-one CAS No. 65145-89-3

7-(4-Methoxy-2H-1,2,3-triazol-2-yl)-3-phenyl-2H-1-benzopyran-2-one

Cat. No.: B14476782
CAS No.: 65145-89-3
M. Wt: 319.3 g/mol
InChI Key: UNIGMYLXGAAVEF-UHFFFAOYSA-N
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Description

7-(4-Methoxy-2H-1,2,3-triazol-2-yl)-3-phenyl-2H-1-benzopyran-2-one is a complex organic compound that features a unique combination of a benzopyran core and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methoxy-2H-1,2,3-triazol-2-yl)-3-phenyl-2H-1-benzopyran-2-one typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production would require stringent control of reaction parameters to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methoxy-2H-1,2,3-triazol-2-yl)-3-phenyl-2H-1-benzopyran-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

7-(4-Methoxy-2H-1,2,3-triazol-2-yl)-3-phenyl-2H-1-benzopyran-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular processes.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-(4-Methoxy-2H-1,2,3-triazol-2-yl)-3-phenyl-2H-1-benzopyran-2-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the benzopyran core can interact with hydrophobic regions of the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxy-2H-1,2,3-triazol-2-yl)benzaldehyde: A related compound with a similar triazole moiety but different core structure.

    2-(2H-1,2,3-Triazol-2-yl)benzoic acid: Another compound featuring the triazole ring, used in different applications.

Uniqueness

7-(4-Methoxy-2H-1,2,3-triazol-2-yl)-3-phenyl-2H-1-benzopyran-2-one is unique due to its combination of a benzopyran core and a triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

65145-89-3

Molecular Formula

C18H13N3O3

Molecular Weight

319.3 g/mol

IUPAC Name

7-(4-methoxytriazol-2-yl)-3-phenylchromen-2-one

InChI

InChI=1S/C18H13N3O3/c1-23-17-11-19-21(20-17)14-8-7-13-9-15(12-5-3-2-4-6-12)18(22)24-16(13)10-14/h2-11H,1H3

InChI Key

UNIGMYLXGAAVEF-UHFFFAOYSA-N

Canonical SMILES

COC1=NN(N=C1)C2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4

Origin of Product

United States

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